

# Comparative Study of the Insect Repellent Properties of 1-Hydroxyundecan-2-one Analogs

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## Compound of Interest

Compound Name: 1-Hydroxyundecan-2-one

Cat. No.: B15439067

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This guide provides a comparative analysis of the insect repellent properties of **1-Hydroxyundecan-2-one** analogs, placing their potential efficacy in the context of existing repellent technologies. Due to a lack of extensive direct research on a homologous series of **1-Hydroxyundecan-2-one**, this comparison leverages data from structurally similar aliphatic methyl ketones. The primary focus is on 2-undecanone and its non-hydroxylated analogs, which serve as a scientifically robust proxy for understanding the structure-activity relationships that would likely govern the efficacy of their hydroxylated counterparts. This analysis is supported by experimental data from peer-reviewed studies and outlines the methodologies used to evaluate these compounds.

## Introduction to Ketone-Based Insect Repellents

The search for effective and safe alternatives to conventional insect repellents like N,N-diethyl-m-toluamide (DEET) and Picaridin has led to the investigation of various naturally derived and synthetic compounds. Among these, aliphatic ketones have emerged as a promising class of repellents. 2-Undecanone, a methyl nonyl ketone, is a naturally occurring compound found in the wild tomato plant, *Lycopersicon hirsutum*, and is a registered insect repellent with the U.S. Environmental Protection Agency (EPA). Its efficacy against a range of insects, coupled with a favorable safety profile, makes it and its analogs prime candidates for further development. The introduction of a hydroxyl group, as in **1-Hydroxyundecan-2-one**, is a common strategy in

drug design to alter physicochemical properties such as solubility and volatility, which can in turn impact repellent efficacy and duration.

## Data Presentation: Comparative Repellency of 2-Alkanone Analogs

The following tables summarize the quantitative data on the repellent efficacy of a series of aliphatic methyl ketones against the malaria vector mosquito, *Anopheles gambiae*. This data is extracted from a key study that systematically evaluated the structure-activity relationship of these compounds. The percentage repellency was determined at various concentrations, providing a clear comparison of their potency.

Table 1: Percentage Repellency of Aliphatic Methyl Ketones against *Anopheles gambiae* at 1% Concentration

Compound	Chemical Formula	Molecular Weight (g/mol)	Percentage Repellency (%)
2-Heptanone	C <sub>7</sub> H <sub>14</sub> O	114.19	12.3 ± 3.1
2-Octanone	C <sub>8</sub> H <sub>16</sub> O	128.21	16.8 ± 3.0
2-Nonanone	C <sub>9</sub> H <sub>18</sub> O	142.24	37.2 ± 4.2
2-Decanone	C <sub>10</sub> H <sub>20</sub> O	156.27	8.0 ± 2.7
2-Undecanone	C <sub>11</sub> H <sub>22</sub> O	170.30	35.2 ± 6.3
2-Dodecanone	C <sub>12</sub> H <sub>24</sub> O	184.32	24.3 ± 6.2
2-Tridecanone	C <sub>13</sub> H <sub>26</sub> O	198.35	23.5 ± 4.3
2-Pentadecanone	C <sub>15</sub> H <sub>30</sub> O	226.40	17.6 ± 2.9
DEET (Control)	C <sub>12</sub> H <sub>17</sub> NO	191.27	13.1 ± 2.6

Data sourced from  
Innocent et al., 2008.

Values are mean ±  
standard error.

Table 2: Percentage Repellency of Aliphatic Methyl Ketones against *Anopheles gambiae* at 10% Concentration

Compound	Chemical Formula	Molecular Weight (g/mol )	Percentage Repellency (%)
2-Heptanone	C <sub>7</sub> H <sub>14</sub> O	114.19	17.8 ± 0.9
2-Octanone	C <sub>8</sub> H <sub>16</sub> O	128.21	30.6 ± 3.1
2-Nonanone	C <sub>9</sub> H <sub>18</sub> O	142.24	42.6 ± 3.6
2-Decanone	C <sub>10</sub> H <sub>20</sub> O	156.27	13.8 ± 2.1
2-Undecanone	C <sub>11</sub> H <sub>22</sub> O	170.30	50.9 ± 4.6
2-Dodecanone	C <sub>12</sub> H <sub>24</sub> O	184.32	27.1 ± 4.1
2-Tridecanone	C <sub>13</sub> H <sub>26</sub> O	198.35	44.2 ± 2.1
2-Pentadecanone	C <sub>15</sub> H <sub>30</sub> O	226.40	41.6 ± 3.6
DEET (Control)	C <sub>12</sub> H <sub>17</sub> NO	191.27	82.7 ± 1.9

Data sourced from  
Innocent et al., 2008.

Values are mean ±  
standard error.

Table 3: Percentage Repellency of Aliphatic Methyl Ketones against *Anopheles gambiae* at 25% Concentration

Compound	Chemical Formula	Molecular Weight (g/mol )	Percentage Repellency (%)
2-Heptanone	C <sub>7</sub> H <sub>14</sub> O	114.19	26.8 ± 4.3
2-Octanone	C <sub>8</sub> H <sub>16</sub> O	128.21	32.9 ± 4.6
2-Nonanone	C <sub>9</sub> H <sub>18</sub> O	142.24	53.3 ± 4.2
2-Decanone	C <sub>10</sub> H <sub>20</sub> O	156.27	34.0 ± 5.7
2-Undecanone	C <sub>11</sub> H <sub>22</sub> O	170.30	64.4 ± 7.7
2-Dodecanone	C <sub>12</sub> H <sub>24</sub> O	184.32	53.9 ± 9.3
2-Tridecanone	C <sub>13</sub> H <sub>26</sub> O	198.35	88.3 ± 7.3
2-Pentadecanone	C <sub>15</sub> H <sub>30</sub> O	226.40	65.6 ± 6.1
DEET (Control)	C <sub>12</sub> H <sub>17</sub> NO	191.27	100 ± 0

Data sourced from  
Innocent et al., 2008.  
Values are mean ±  
standard error.

Table 4: Percentage Repellency of Aliphatic Methyl Ketones against *Anopheles gambiae* at 50% Concentration

Compound	Chemical Formula	Molecular Weight (g/mol )	Percentage Repellency (%)
2-Heptanone	C <sub>7</sub> H <sub>14</sub> O	114.19	38.2 ± 7.5
2-Octanone	C <sub>8</sub> H <sub>16</sub> O	128.21	69.0 ± 6.6
2-Nonanone	C <sub>9</sub> H <sub>18</sub> O	142.24	86.2 ± 3.6
2-Decanone	C <sub>10</sub> H <sub>20</sub> O	156.27	83.4 ± 4.5
2-Undecanone	C <sub>11</sub> H <sub>22</sub> O	170.30	91.8 ± 5.0
2-Dodecanone	C <sub>12</sub> H <sub>24</sub> O	184.32	100 ± 0
2-Tridecanone	C <sub>13</sub> H <sub>26</sub> O	198.35	100 ± 0
2-Pentadecanone	C <sub>15</sub> H <sub>30</sub> O	226.40	93.3 ± 4.2
DEET (Control)	C <sub>12</sub> H <sub>17</sub> NO	191.27	100 ± 0

Data sourced from  
Innocent et al., 2008.  
Values are mean ±  
standard error.

### Analysis of Structure-Activity Relationship:

The data reveals a clear structure-activity relationship among the aliphatic methyl ketones. Repellency is dependent on the carbon chain length.<sup>[1]</sup> Specifically, ketones with a chain length of C11 to C15 demonstrate higher repellent activity compared to those with shorter chains (C7-C10).<sup>[1]</sup> Within the more active range, compounds with an odd number of carbon atoms (2-undecanone, 2-tridecanone, and 2-pentadecanone) were generally more effective than those with an even number of carbon atoms (2-decanone and 2-dodecanone).<sup>[1]</sup> Notably, at a 50% concentration, 2-dodecanone and 2-tridecanone achieved 100% repellency, matching the efficacy of the DEET control.<sup>[1]</sup>

## Experimental Protocols

The evaluation of insect repellent efficacy requires standardized and reproducible methodologies. The following protocols are representative of those used in the field to assess

the performance of repellent compounds.

## In Vivo Repellency Assay (Human-Bait Arm-in-Cage Method)

This method directly measures the ability of a compound to prevent mosquito landings and bites on human skin.

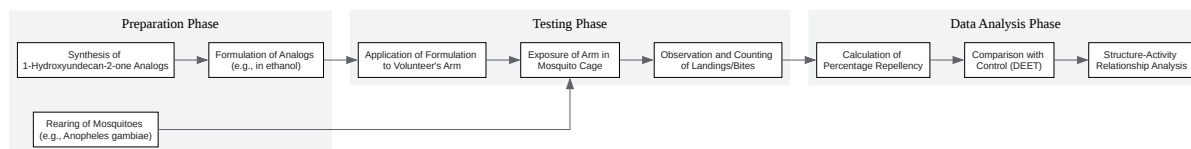
- **Subject Recruitment and Preparation:** Human volunteers are recruited following ethical guidelines and informed consent. A defined area of the forearm (e.g., 300 cm<sup>2</sup>) is marked for application of the test substance.
- **Compound Application:** A precise volume of the test compound, dissolved in a suitable solvent (e.g., ethanol), is applied evenly to the marked area of one arm. The other arm may serve as a control (solvent only) or be used to test a different compound.
- **Mosquito Exposure:** The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 *Anopheles gambiae*).
- **Data Collection:** The number of mosquitoes landing on and/or biting the treated arm is recorded over a specific time period (e.g., 3-5 minutes).
- **Percentage Repellency Calculation:** The percentage repellency is calculated using the following formula:

$$\% \text{ Repellency} = [(C - T) / C] \times 100$$

Where:

- C = number of mosquitoes landing/biting the control arm
- T = number of mosquitoes landing/biting the treated arm

## Experimental Workflow for Repellency Testing



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*Workflow for synthesis and testing of repellent analogs.*

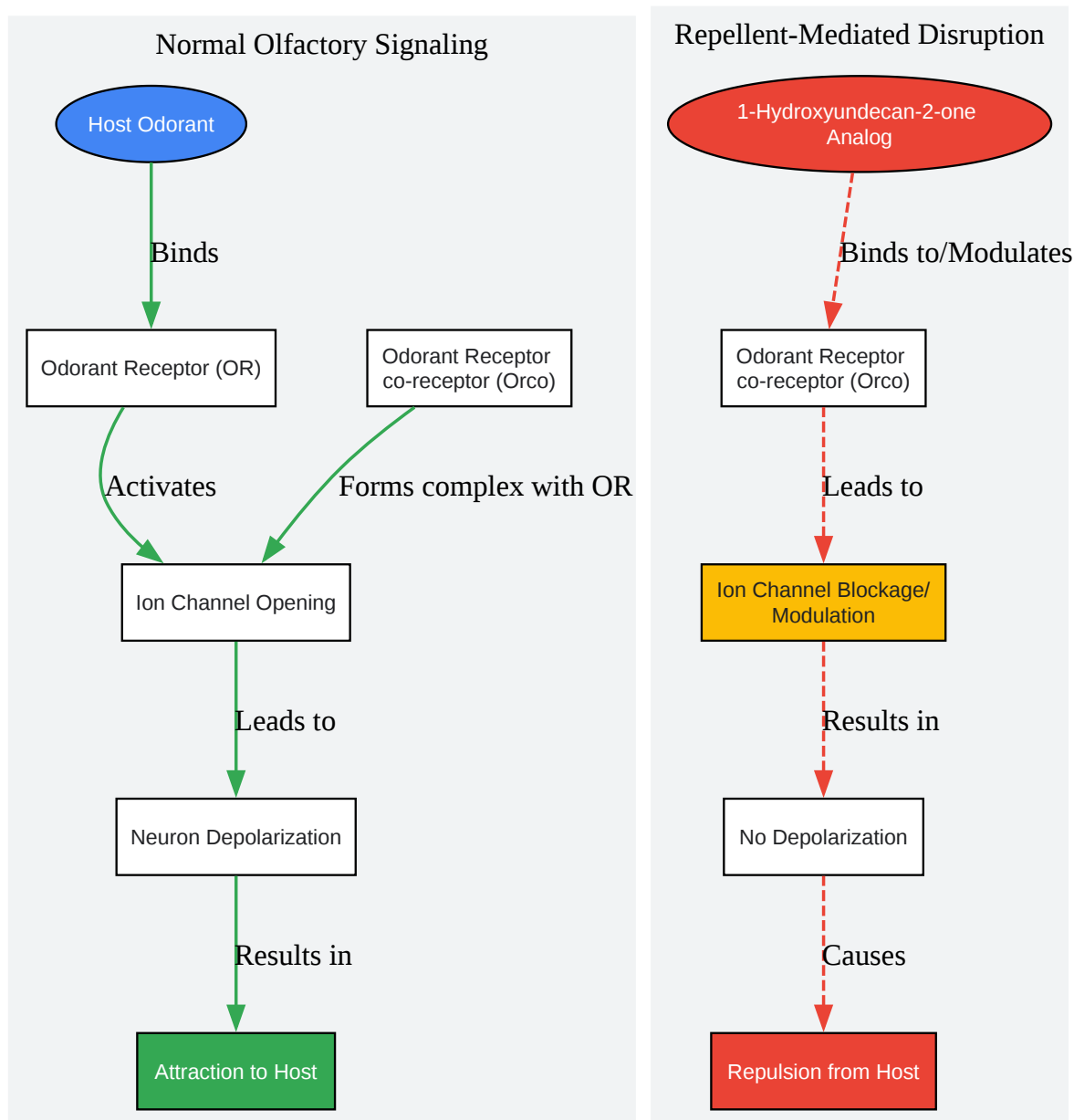
## Proposed Mechanism of Action: Interaction with Olfactory Receptors

The repellent effect of compounds like 2-undecanone and its analogs is believed to be mediated through their interaction with the insect's olfactory system. A key target in this system is the Odorant Receptor co-receptor (Orco), a highly conserved protein that forms a heteromeric ion channel with a specific Odorant Receptor (OR). This OR-Orco complex is essential for the detection of volatile chemical cues.

Repellents may act in several ways:

- **Activation of Repellent-Sensitive Neurons:** Some repellents directly activate specific olfactory sensory neurons that trigger an aversive behavioral response in the insect.
- **Inhibition of Attractant-Sensing Neurons:** Repellents can also block the activity of neurons that detect host attractants, effectively making the host "invisible" to the insect.
- **Modulation of Orco Function:** Certain repellents may directly interact with the Orco protein, disrupting the normal function of the OR-Orco complex and leading to a generalized impairment of the insect's sense of smell.

## Signaling Pathway of Insect Olfaction and Repellent Action



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*Proposed mechanism of repellent action on insect olfactory signaling.*



## Conclusion and Future Directions

The available evidence strongly suggests that aliphatic methyl ketones, including 2-undecanone and its analogs, are a viable class of insect repellents with efficacy that can rival that of DEET under certain conditions. The structure-activity relationship indicates that chain length is a critical determinant of repellency, with C11-C15 ketones showing the most promise.

The introduction of a hydroxyl group at the 1-position of undecan-2-one is a logical next step in the development of this class of repellents. This modification is expected to alter the compound's volatility and polarity, which could lead to a longer duration of action and improved skin feel. However, further research is needed to:

- Synthesize a series of 1-hydroxy-2-alkanones with varying chain lengths.
- Conduct comprehensive in vivo and in vitro testing of these hydroxylated analogs against a range of medically important mosquito species, including *Aedes aegypti* and *Culex quinquefasciatus*.
- Elucidate the precise molecular interactions between these compounds and insect odorant receptors to refine the design of more potent and selective repellents.
- Evaluate the toxicological profile and environmental impact of these novel compounds.

By pursuing these research avenues, it will be possible to fully assess the potential of **1-Hydroxyundecan-2-one** analogs as a new generation of safe and effective insect repellents.

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## References

- 1. Synthesis of (–)-callicarpenal, a potent arthropod-repellent - PMC [pmc.ncbi.nlm.nih.gov]
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